molecular formula C17H20F2N2O3S B14928294 (5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B14928294
M. Wt: 370.4 g/mol
InChI Key: FXJSPFZXGVUIFA-GHXNOFRVSA-N
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Description

4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ISOBUTYL-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ISOBUTYL-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethoxy and ethoxy groups: These functional groups can be introduced via nucleophilic substitution reactions.

    Formation of the methylene bridge: This step may involve condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced form.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of difluoromethoxy and ethoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-5-thiol: A simpler imidazole derivative with a thiol group.

    4-(Difluoromethoxy)phenyl derivatives: Compounds with similar aromatic substitution patterns.

    Ethoxy-substituted aromatic compounds: Compounds with ethoxy groups on the aromatic ring.

Uniqueness

The unique combination of functional groups in 4-{(Z)-1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-ISOBUTYL-2-SULFANYL-1H-IMIDAZOL-5-ONE may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20F2N2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]-3-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H20F2N2O3S/c1-4-23-14-8-11(5-6-13(14)24-16(18)19)7-12-15(22)21(9-10(2)3)17(25)20-12/h5-8,10,16H,4,9H2,1-3H3,(H,20,25)/b12-7-

InChI Key

FXJSPFZXGVUIFA-GHXNOFRVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC(C)C)OC(F)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CC(C)C)OC(F)F

Origin of Product

United States

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